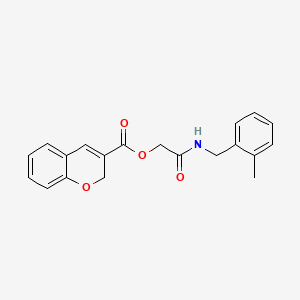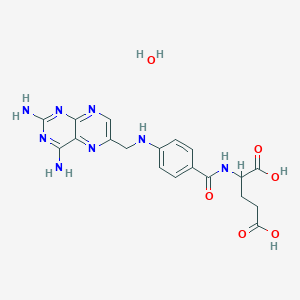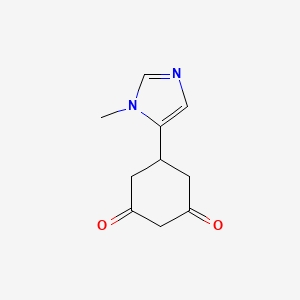![molecular formula C12H21NO2 B12944861 tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12944861.png)
tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and stability. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of bicyclo[2.2.1]heptane derivatives with tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its rigid bicyclic structure makes it a valuable building block for designing new compounds .
Biology: In biological research, this compound is used to study the effects of rigid bicyclic structures on biological systems. It can be used as a model compound to investigate the interactions between small molecules and biological macromolecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with molecular targets in biological systems. The rigid bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylate: This compound has a similar bicyclic structure but differs in the position of the amino and carboxylate groups.
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: This compound contains an additional nitrogen atom in the bicyclic ring, which can alter its reactivity and applications.
Uniqueness: tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is unique due to its specific arrangement of functional groups and its rigid bicyclic structure. This uniqueness makes it valuable in various research and industrial applications, where stability and specific reactivity are required .
Eigenschaften
Molekularformel |
C12H21NO2 |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
tert-butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-10(2,3)15-9(14)11-4-6-12(13,8-11)7-5-11/h4-8,13H2,1-3H3 |
InChI-Schlüssel |
HNBLCSBGRBKCRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C12CCC(C1)(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


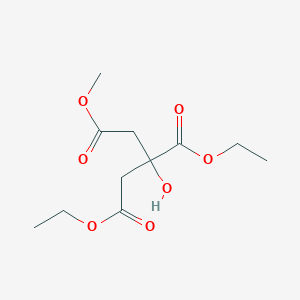
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12944790.png)
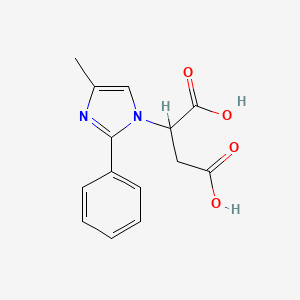
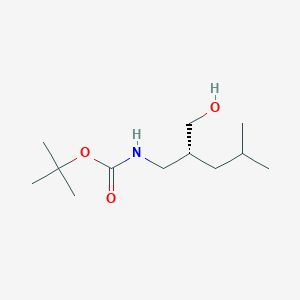
![7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12944803.png)
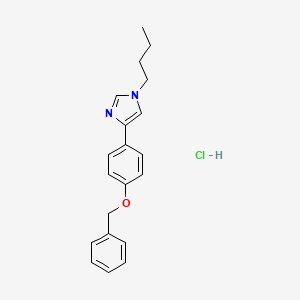
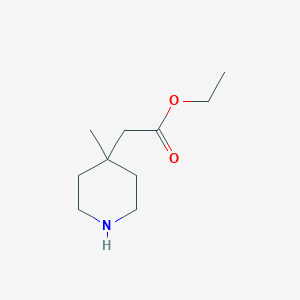
![7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B12944817.png)
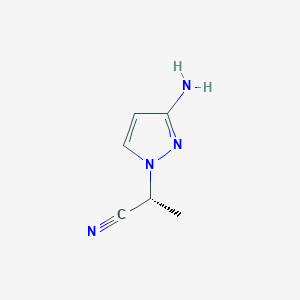
![3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12944821.png)
![Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12944822.png)
